molecular formula C18H19NO5 B12121724 Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate

Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate

Cat. No.: B12121724
M. Wt: 329.3 g/mol
InChI Key: HHNCAWLQBVACJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate involves multiple steps. The general synthetic route includes the esterification of benzoic acid derivatives, followed by amide formation and etherification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific application of the compound .

Comparison with Similar Compounds

Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

methyl 4-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO5/c1-3-23-15-8-10-16(11-9-15)24-12-17(20)19-14-6-4-13(5-7-14)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

HHNCAWLQBVACJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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